1H NMR and 13C NMR data for 4-(azidomethyl)benzonitrile
1H NMR and 13C NMR data for 4-(azidomethyl)benzonitrile
Title: Technical Whitepaper: Spectroscopic Characterization and Handling of 4-(Azidomethyl)benzonitrile
Executive Summary
4-(Azidomethyl)benzonitrile (CAS: 13450-45-8), also known as
This guide provides definitive 1H and 13C NMR data to distinguish the product from its potent lachrymator precursor, 4-(bromomethyl)benzonitrile.[1] It establishes a self-validating protocol for synthesis and purity assessment, emphasizing the safety constraints required for handling energetic organic azides.
Chemical Context & Synthesis
The synthesis of 4-(azidomethyl)benzonitrile typically proceeds via nucleophilic substitution (
Reaction Scheme: The transformation involves the displacement of the bromide leaving group by the azide anion in a polar aprotic solvent (e.g., DMF or DMSO).[1]
Figure 1: Synthetic workflow for the conversion of benzyl bromide to benzyl azide.
Spectroscopic Analysis (The Core)
Accurate characterization relies on distinguishing the methylene (
1H NMR Data (CDCl3, 300-400 MHz)
The spectrum displays a characteristic AA'BB' aromatic system (often appearing as two doublets) and a singlet for the benzylic methylene group.[1]
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| Ar-H (Ortho to CN) | 7.66 – 7.63 | Multiplet/Doublet | 2H | ~8.4 | Aromatic Ring |
| Ar-H (Meta to CN) | 7.45 – 7.43 | Multiplet/Doublet | 2H | ~8.2 | Aromatic Ring |
| Benzylic | 4.43 | Singlet | 2H | - |
Critical Purity Check:
-
Product (
): 4.43 ppm.[1][2] -
Impurity (
): 4.48 ppm.[1] -
Note: If you observe a "shoulder" or a small singlet downfield at 4.48 ppm, the reaction is incomplete.
13C NMR Data (CDCl3, 75-100 MHz)
The carbon spectrum provides high-contrast resolution between the starting material and the product.[1] The shift of the benzylic carbon from ~32 ppm (bromide) to ~54 ppm (azide) is the primary validation metric.
| Carbon Environment | Chemical Shift ( | Assignment |
| Quaternary Ar-C | 141.0 | Attached to |
| Ar-CH | 132.8 | Ortho to CN |
| Ar-CH | 128.7 | Meta to CN |
| Nitrile (-CN) | 118.6 | Cyano group |
| Quaternary Ar-C | 112.4 | Attached to CN |
| Benzylic | 54.2 | Diagnostic Peak ( |
Spectroscopic Logic Tree
Use this decision matrix to validate your sample before proceeding to bio-conjugation or click chemistry steps.[1]
Figure 2: Logic flow for spectroscopic validation of 4-(azidomethyl)benzonitrile.
Experimental Protocol
To ensure the spectral data matches the table above, follow this standardized protocol which minimizes hydrolysis and incomplete substitution.
Materials:
-
4-(Bromomethyl)benzonitrile (1.0 equiv)
-
Sodium Azide (1.2 equiv)
-
DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolution: Dissolve 4-(bromomethyl)benzonitrile in DMF (0.5 M concentration).
-
Addition: Add sodium azide (
) carefully at room temperature. Caution: is acutely toxic. -
Reaction: Stir at 25°C for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) is difficult due to similar
values; NMR monitoring is preferred.[1] -
Workup:
-
Purification: If the 4.48 ppm impurity persists, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Safety & Stability (Critical)
Organic azides are potentially explosive.[1] This compound is energetic.[1]
C/N Ratio Calculation:
The safety of organic azides is often estimated using the "Rule of Six":
-
Formula:
[1] - (Carbons) = 8
- (Nitrogens) = 4
-
Ratio:
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Hazard Assessment: The ratio is 2 , which is below the safety threshold of 3 . This indicates the molecule has high energy potential.
-
Do not distill this compound.[1]
-
Do not use metal spatulas (risk of metal azide formation).[1]
-
Do not concentrate to absolute dryness if heating >40°C. Store as a solution if possible, or keep cold (-20°C) and dark.[1]
-
Disposal: Quench excess azide reactions with specific quenching protocols (e.g., nitrous acid destruction) before disposal.[1]
References
-
Synthesis and NMR Data Verification: Li, H., et al. "Redox reaction between benzyl azides and aryl azides: concerted synthesis of aryl nitriles and anilines."[1] Organic Chemistry Frontiers, 2014. (Confirming 1H shift at 4.43 ppm and 13C at 54.3 ppm).
-
Alternative Synthesis & Characterization: Byrne, J. P., et al. "Triazole-based, optically-pure metallosupramolecules; highly potent and selective anticancer compounds."[1] Dalton Transactions, 2016.[1] (Supplementary Information confirms spectral assignments).
-
Safety of Organic Azides: Brase, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 2005.
-
Precursor Comparison (Bromide Data): SpectraBase. "4-(Bromomethyl)benzonitrile 1H NMR."[1] (Confirming precursor shift ~4.48 ppm).[1]
